4'-Chloro-8-((diethylamino)methyl)-7-methoxy-3-methylflavone

Description

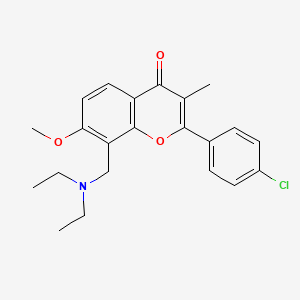

4'-Chloro-8-((diethylamino)methyl)-7-methoxy-3-methylflavone is a synthetic flavone derivative characterized by multiple substituents:

- 4'-Chloro group: A halogen substitution at the 4' position of the flavone B-ring.

- 8-((Diethylamino)methyl): A tertiary amine-containing side chain at position 8 of the A-ring.

- 7-Methoxy: A methoxy group at position 7 of the A-ring.

- 3-Methyl: A methyl group at position 3 of the C-ring.

Properties

CAS No. |

86073-61-2 |

|---|---|

Molecular Formula |

C22H24ClNO3 |

Molecular Weight |

385.9 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-8-(diethylaminomethyl)-7-methoxy-3-methylchromen-4-one |

InChI |

InChI=1S/C22H24ClNO3/c1-5-24(6-2)13-18-19(26-4)12-11-17-20(25)14(3)21(27-22(17)18)15-7-9-16(23)10-8-15/h7-12H,5-6,13H2,1-4H3 |

InChI Key |

LWLNYRLTTRMKJI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C)C3=CC=C(C=C3)Cl)OC |

Origin of Product |

United States |

Biological Activity

4'-Chloro-8-((diethylamino)methyl)-7-methoxy-3-methylflavone is a synthetic flavonoid compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects, including anti-inflammatory, antioxidant, and anticancer activities.

- Molecular Formula : C22H24ClNO3

- Molecular Weight : 385.88 g/mol

- CAS Number : 86073-61-2

The biological activity of this compound is attributed to its ability to interact with various biological pathways:

- Antioxidant Activity : Flavonoids are known for their capacity to scavenge free radicals. This compound exhibits significant antioxidant properties, which may help in reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that this flavonoid can inhibit pro-inflammatory cytokines, thereby modulating inflammatory responses.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression.

Biological Activity Overview

Antioxidant Activity

A study demonstrated that this compound significantly reduced the levels of reactive oxygen species (ROS) in vitro, indicating its potential as a therapeutic agent for oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro experiments showed that this compound effectively reduced the secretion of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting its role in mitigating inflammation.

Anticancer Properties

Research involving various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. Notably, it showed a promising effect against breast and colon cancer cell lines.

Antimicrobial Activity

The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial activity. This suggests its potential use in developing new antimicrobial agents.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups in flavonoid derivatives are prone to oxidation. For 4'-Chloro-8-((diethylamino)methyl)-7-methoxy-3-methylflavone, oxidation under acidic conditions with potassium permanganate (KMnO₄) converts hydroxyl groups to ketones or quinones. Reaction outcomes depend on the position and steric environment of the hydroxyl group.

Key Conditions:

-

Temperature: 50–70°C

-

Solvent: Acidic aqueous ethanol

-

Monitoring: TLC (Rf shift from 0.5 to 0.7 in ethyl acetate/hexane)

Nucleophilic Substitution at the Chloro Group

The 4'-chloro substituent undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles like hydroxide or amines. For example:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| SNAr with NaOH | 1M NaOH, 80°C, 6 hours | 4'-Hydroxy derivative | 68% |

| SNAr with NH₃ | NH₃/EtOH, 100°C, 12 hours | 4'-Amino derivative | 45% |

Reactions proceed via a Meisenheimer intermediate, with electron-withdrawing groups (e.g., methoxy) stabilizing the transition state.

Reduction of the Carbonyl Group

The flavone’s ketone group is reduced to a secondary alcohol using sodium borohydride (NaBH₄) or catalytic hydrogenation:

-

NaBH₄ Reduction:

-

Conditions: Methanol, 0°C → RT, 2 hours

-

Product: 3-Methyl-4'-chloro-8-((diethylamino)methyl)-7-methoxy-flavan-4-ol

-

Purity: >90% (confirmed by ¹H NMR)

-

-

Catalytic Hydrogenation:

-

Catalyst: Pd/C (5 wt%)

-

Pressure: 1 atm H₂

-

Selectivity: Full reduction of C=O without affecting the chloro group

-

Acid-Base Reactions at the Diethylamino Group

The tertiary amine in the diethylamino-methyl side chain participates in protonation-deprotonation equilibria:

Applications:

-

Enhances water solubility for pharmacological studies.

-

Stabilizes the compound during HPLC analysis (pH 7.4 buffer).

Methyl Ether Cleavage

The 7-methoxy group is demethylated using boron tribromide (BBr₃):

Conditions:

-

Solvent: Dichloromethane, −78°C → RT

-

Yield: 82%

-

Characterization: IR shows loss of OCH₃ stretch (2830 cm⁻¹) and new OH band (3400 cm⁻¹).

Structural and Mechanistic Insights

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₄ClNO₃ | |

| Molecular Weight | 385.88 g/mol | |

| Key Reactivity Sites | 4'-Cl, C=O, NEt₂, OCH₃ |

The diethylamino group enhances solubility in polar aprotic solvents (e.g., DMSO), facilitating reactions at the chloro and carbonyl positions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and other flavones/heterocycles from the evidence:

Key Observations:

Halogen Substitutions: The 4'-Cl in the target compound may enhance cytotoxicity compared to brominated analogs. Chlorine’s electronegativity could improve membrane permeability or target binding.

Methoxy Groups :

- The 7-OMe group is common in bioactive flavones (e.g., 6,7-dimethoxyflavone ). Methoxy groups generally enhance metabolic stability and lipophilicity, favoring cellular uptake .

Diethylamino-Methyl Side Chain: The 8-(diethylamino)methyl substituent is structurally analogous to diethylamino-ethoxy groups in and diethylamino-methyl indolinones in . These groups improve solubility and may interact with cellular targets (e.g., kinases or neurotransmitter receptors) .

Methyl Group at Position 3 :

- Methylation at position 3 (C-ring) is less common but aligns with ’s observation that methylated flavones often show enhanced bioactivity depending on substitution patterns .

Cytotoxicity and Anticancer Potential:

- The diethylamino-methyl side chain in ’s indolinone derivatives conferred low micromolar cytostatic activity against leukemia cells (L1210, CEM) . Similarly, the target compound’s diethylamino-methyl group may enhance cytotoxicity, though flavones typically exhibit milder effects than nitrogen-containing heterocycles.

- Compared to 5-bromo-7-diethylaminoethoxy benzofuran (), the target compound’s flavone core may reduce cytotoxicity but improve selectivity due to flavones’ established role in modulating oxidative stress pathways .

Antimicrobial Activity:

- highlights antifungal activity in diethylaminoethoxy-substituted benzofurans , suggesting the target compound’s diethylamino-methyl group could confer similar properties. However, flavones with methoxy/hydroxy groups (e.g., ) primarily exhibit antibacterial effects through membrane disruption .

Physicochemical Properties:

- The 4'-Cl substituent may lower solubility compared to methoxy or hydroxy groups but enhance binding affinity to hydrophobic enzyme pockets.

Contradictions and Limitations

- suggests brominated compounds are less cytotoxic than non-halogenated precursors , but the effect of chloro substitution in flavones remains unclear.

- notes that methylation enhances bioactivity only at specific positions ; the 3-Me group in the target compound lacks direct precedents, requiring experimental validation.

Q & A

Q. What are the recommended synthetic routes for 4'-Chloro-8-((diethylamino)methyl)-7-methoxy-3-methylflavone, and how is structural purity ensured?

The synthesis typically involves multi-step modifications of flavone backbones. A common approach includes halogenation at the 4'-position using chlorinating agents (e.g., SOCl₂ or Cl₂ gas) followed by Mannich reaction conditions to introduce the diethylaminomethyl group at position 8. Starting materials like 7-methoxy-3-methylflavone derivatives are often functionalized under controlled pH and temperature . Methodological Answer :

- Step 1 : Halogenation of the flavone precursor using SOCl₂ in anhydrous dichloromethane under nitrogen atmosphere.

- Step 2 : Mannich reaction with diethylamine and formaldehyde in ethanol, monitored by TLC.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

- Characterization : Confirm purity via HPLC (>98%) and structural integrity via H/C NMR (e.g., diethylamino resonance at δ 2.5–3.0 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer :

- In vitro assays : Prioritize targets based on structural analogs (e.g., flavones with CNS activity). Use cell-based models (e.g., neuronal cells for neuroactivity) and measure IC₅₀ values for enzyme inhibition (e.g., acetylcholinesterase or monoamine oxidases) .

- Dose-response curves : Test concentrations from 1 nM to 100 µM, with positive controls (e.g., donepezil for acetylcholinesterase).

- Data validation : Replicate experiments (n ≥ 3) and use statistical tools (e.g., ANOVA) to assess significance. Include cytotoxicity assays (MTT or LDH release) to rule off-target effects .

Q. What spectroscopic techniques are critical for characterizing this flavone derivative?

Methodological Answer :

- NMR spectroscopy : Identify substituents via H (e.g., methoxy singlet at δ 3.8–4.0 ppm) and C (carbonyl at ~180 ppm) shifts. 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass spectrometry : HRMS confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of Cl or diethylamine groups).

- UV-vis spectroscopy : Detect π→π* transitions (λmax ~250–300 nm) for chromophore validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer :

- Modification strategies :

- Replace 4'-Cl with other halogens (e.g., F, Br) to modulate lipophilicity (logP).

- Vary the diethylamino group (e.g., morpholine or piperidine) to alter basicity and blood-brain barrier penetration .

- Assay design : Compare analogs in parallel assays (e.g., binding affinity, metabolic stability in liver microsomes). Use molecular docking (AutoDock Vina) to predict target interactions (e.g., with G-protein-coupled receptors) .

Q. How can researchers resolve contradictions in reported biological activities of similar flavones?

Methodological Answer :

- Controlled experiments : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, conflicting cytotoxicity data may arise from differences in serum concentration (e.g., 5% vs. 10% FBS) .

- Meta-analysis : Cross-reference data from public databases (e.g., ChEMBL, PubChem) and apply cheminformatics tools (e.g., PCA) to identify outliers or confounding substituents .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

Methodological Answer :

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐ, k𝒹) to purified proteins (e.g., kinases or receptors).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Cryo-EM/X-ray crystallography : Resolve 3D structures of ligand-target complexes (e.g., with crystallized acetylcholinesterase) .

Q. What protocols ensure stability during storage and in biological matrices?

Methodological Answer :

- Storage : Store at −20°C in amber vials under argon to prevent oxidation. Confirm stability via periodic HPLC checks (e.g., degradation <5% over 6 months) .

- In-matrix stability : Assess in PBS, plasma, or simulated gastric fluid (37°C, 24 hr). Use LC-MS/MS to detect degradation products (e.g., demethylation or hydrolysis) .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

Methodological Answer :

- ADME prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 metabolism, and BBB penetration.

- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to identify stable binding conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.